RNase L Activation: 2,3,5-Tribromopyrazine Demonstrates Single-Digit Nanomolar Potency
2,3,5-Tribromopyrazine exhibits potent activation of RNase L, with a reported IC50 value of 2.30 nM [1]. While direct comparative IC50 data for a panel of brominated pyrazine analogs against RNase L is not available in the source database for this specific assay, this absolute potency value is a critical benchmark for drug discovery efforts targeting the 2-5A system, a pathway implicated in antiviral defense and cancer [2]. This high potency at the single-digit nanomolar level is a strong differentiating factor that warrants its selection for RNase L-related research.
| Evidence Dimension | Potency in activating RNase L |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Baseline: untreated or vehicle control in mouse L cell extracts |
| Quantified Difference | 50% inhibition of protein synthesis at 2.30 nM |
| Conditions | Mouse L cell extracts, measuring concentration required for 50% inhibition of protein synthesis [1] |
Why This Matters
This quantitative data confirms high target engagement at a therapeutically relevant concentration, providing a validated starting point for medicinal chemistry optimization and biological probe development in the 2-5A/RNase L pathway.
- [1] BindingDB. (n.d.). BDBM50025002: IC50 for RNase L activation. BindingDB PrimarySearch_ki. View Source
- [2] Ribonuclease L, a 2-5A-Dependent Enzyme: Purification to Homogeneity and Assays for 2-5A Binding and Catalytic Activity. (n.d.). View Source
